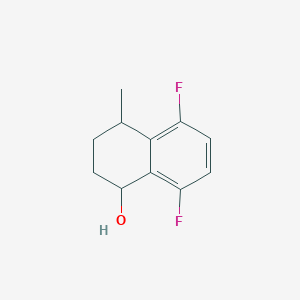
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two fluorine atoms at the 5th and 8th positions, a methyl group at the 4th position, and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where a fluorinated aromatic compound is alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Suzuki coupling reaction, where a boronic acid derivative is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products or reduced functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but lacks fluorine atoms.
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline: Contains fluorine atoms but has a different ring structure.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one: Similar fluorinated compound but with a ketone group instead of a hydroxyl group.
Uniqueness
5,8-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the specific positioning of its fluorine atoms and the presence of both a methyl and hydroxyl group on the tetrahydronaphthalene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
110931-83-4 |
|---|---|
分子式 |
C11H12F2O |
分子量 |
198.21 g/mol |
IUPAC 名称 |
5,8-difluoro-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12F2O/c1-6-2-5-9(14)11-8(13)4-3-7(12)10(6)11/h3-4,6,9,14H,2,5H2,1H3 |
InChI 键 |
NMCXLPZZVMUXCS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2=C(C=CC(=C12)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
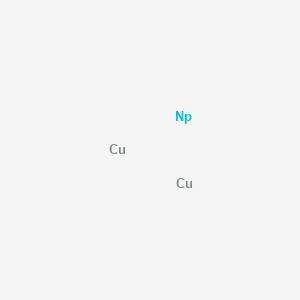
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)

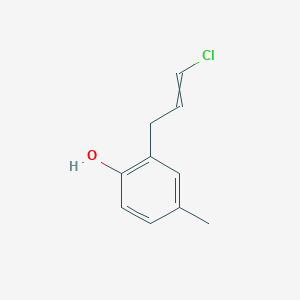
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
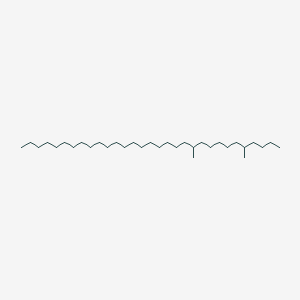
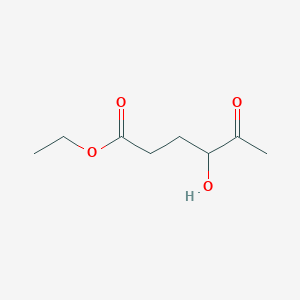
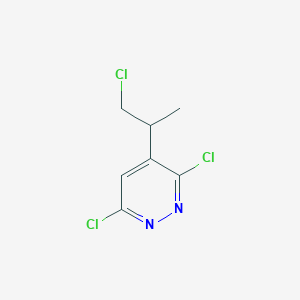
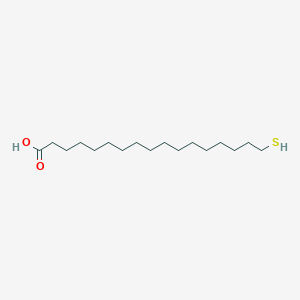
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
